molecular formula C13H19NO2 B556516 4-tert-Butyl-L-phenylalanine CAS No. 82372-74-5

4-tert-Butyl-L-phenylalanine

Cat. No.: B556516
CAS No.: 82372-74-5
M. Wt: 221.29 g/mol
InChI Key: CSJZKSXYLTYFPU-NSHDSACASA-N
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Description

4-tert-Butyl-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Phosphotyrosyl Mimetics for Signal Transduction Studies : The synthesis of Fmoc-protected derivatives of 4-tert-Butyl-L-phenylalanine has been reported. These derivatives are used as phosphotyrosyl mimetics in studying signal transduction pathways, such as SH2 and PTP domains and protein-tyrosine phosphatases (Yao et al., 1999).

  • NMR Spectroscopy in Protein Studies : Genetically encoded amino acids like this compound have been used for site-selective studies of proteins through NMR spectroscopy. This aids in understanding protein structure and function (Loh et al., 2018).

  • Synthesis and Applications in Peptide Mimetics : The preparation of N α-Fmoc-4-[di-(tert-butyl)phosphonomethyl] phenylalanine is another significant application. This compound is particularly useful in the synthesis of peptide mimetics that are resistant to phosphatases, hence useful in studying protein-tyrosine kinase-dependent signal transduction (Yao, Gao, & Burke, 1999).

  • Molecular Recognition and Synthetic Receptors : this compound derivatives have shown high affinity in molecular recognition studies using synthetic receptors, which is valuable in developing minimal affinity tags for biochemical research (Logsdon et al., 2011).

  • Synthesis of Fluorinated Phenylalanine Derivatives : Research includes the synthesis of fluorinated derivatives like 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine for various biochemical applications (Patterson et al., 2007).

  • Radioiodinated Phenylalanine Synthesis for Oncology : The development of radioiodinated 4-iodophenylalanine synthesis methods for potential applications in targeting breast cancer cells in oncology (Vaidyanathan et al., 2011).

  • Solid-Phase Synthesis of Peptides : The preparation of fluoro- and hydroxy-4-(phosphonomethyl)-D,L-phenylalanine derivatives, protected for solid-phase peptide synthesis, is another application. These derivatives are analogs of O-phosphotyrosine, important in cellular signal transduction studies (Burke et al., 1993).

  • Organic Synthesis of Fmoc-Protected Amino Acids : The direct synthesis of Fmoc-protected amino acids using organozinc chemistry, applied to phenylalanine derivatives, is significant in peptide chemistry (Deboves, Montalbetti, & Jackson, 2001).

  • Production Improvement of L-Phenylalanine : Studies on improving the production of L-Phenylalanine, an important amino acid in food and medicinal applications, also utilize derivatives of phenylalanine. This involves understanding the key enzymes in the biosynthesis pathway (Ding et al., 2016).

  • Fluorimetric Chemosensors for Ion Recognition : The synthesis of novel fluorescent 4,5-diarylimidazolyl-phenylalanines, including 4-(tert-butyl)phenylalanine derivatives, has been explored for use in fluorimetric chemosensors for ion recognition (Esteves, Raposo, & Costa, 2016).

Mechanism of Action

L-4-TERT-BUTYL-PHE, also known as 4-tert-Butyl-L-phenylalanine, (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid, H-PHE(4-TBU)-OH, or (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, is a compound of interest in the field of pharmaceutical research and synthesis . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It is known that this compound is commonly used as a raw material in pharmaceutical research and synthesis . It can be used to generate new drug molecules and active peptides, or to study protein structure and function .

Mode of Action

It is known that the compound plays a significant role in organic synthesis . For instance, it is involved in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is crucial in the synthesis of various organic compounds .

Biochemical Pathways

It is known that the compound is involved in the deprotection of boc amino acids and peptides , which are essential components in the synthesis of proteins. This suggests that L-4-TERT-BUTYL-PHE may play a role in protein synthesis and related biochemical pathways.

Result of Action

It is known that the compound is commonly used as a raw material in pharmaceutical research and synthesis , suggesting that it may have various effects depending on the specific context of its use.

Action Environment

It is known that the compound is involved in reactions that occur at high temperatures , suggesting that temperature may be a significant environmental factor influencing its action.

Properties

IUPAC Name

(2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJZKSXYLTYFPU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375923
Record name 4-tert-Butyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82372-74-5
Record name p-tert-Butylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TERT-BUTYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YZ0R5GQ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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